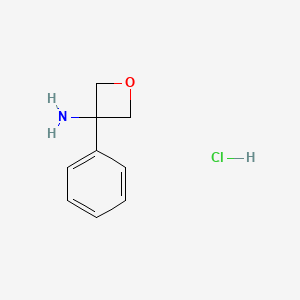

3-Phenyloxetan-3-amine hydrochloride

描述

Historical Context of Oxetane (B1205548) Ring Systems in Chemical Research

The history of oxetane chemistry dates back to the late 19th and early 20th centuries. The parent compound was first isolated by Reboul in 1878. illinois.edu Early research focused primarily on the fundamental physical and organic properties of the oxetane ring system. illinois.edu A significant milestone in oxetane synthesis was the Paterno-Büchi reaction, first described by Paterno in 1909 and later rediscovered and developed by Büchi in 1954, which involves the [2+2] cycloaddition of a carbonyl group and an alkene to form an oxetane. illinois.edu

For many years, the oxetane ring was thought to be planar. beilstein-journals.orgnih.gov However, in 1984, Luger and Buschmann conducted the first X-ray analysis of unsubstituted oxetane, revealing a slightly "puckered" conformation. illinois.edubeilstein-journals.orgnih.gov This discovery was crucial for understanding the ring's true three-dimensional structure. The presence of oxetane rings in complex natural products, most notably the anticancer agent Paclitaxel (Taxol), spurred significant interest in their biosynthesis and chemical synthesis. illinois.edunih.govresearchgate.net While the oxetane in Taxol was found not to be absolutely essential for its biological activity, analogues lacking the ring showed lower binding affinity and cytotoxicity. acs.orgnih.gov In 2006, a highly influential report by Carreira and colleagues on the use of 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl groups marked a turning point, launching an "oxetane rush" in the medicinal chemistry community. acs.orgnih.gov

Conformational Analysis and Ring Strain in Oxetane Derivatives

The oxetane ring possesses a significant amount of ring strain, estimated at 106 kJ/mol, which is slightly less than that of an epoxide but more than that of tetrahydrofuran (B95107) (THF). researchgate.net This inherent strain is a key determinant of its reactivity and conformational behavior. illinois.eduresearchgate.net

The conformation of the oxetane ring is not perfectly planar. illinois.edu Electron diffraction studies initially suggested an essentially planar molecule with a "puckering" vibration. illinois.edu However, more precise X-ray crystallographic and computational studies have confirmed a puckered equilibrium conformation. acs.orgbeilstein-journals.orgkoreascience.kr The degree of puckering is a balance between minimizing angle strain, which favors a planar structure, and reducing torsional strain (eclipsing interactions), which favors a puckered form. illinois.edu In unsubstituted oxetane, the puckering angle is relatively small, reported as 8.7° at 140 K. beilstein-journals.orgnih.gov This is significantly less than the puckering angle in cyclobutane (B1203170) (approx. 30°), a difference attributed to the presence of the oxygen heteroatom, which reduces gauche interactions. beilstein-journals.orgnih.gov

Theoretical calculations, such as those using density functional theory (DFT) and ab initio methods, have been employed to model the structure and energetics of oxetane. rsc.orgrsc.org These studies have been successful in predicting geometric parameters that are in close agreement with experimental data. rsc.org For instance, MP2/6-31G* level calculations show a puckered equilibrium conformation with a small energy barrier to planarity. koreascience.kr The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor and Lewis base. acs.org

| Parameter | X-ray (90 K) acs.org | MW koreascience.kr | Calculated (MP2/6-31G*) koreascience.kr |

| C-O Bond Length (Å) | 1.46 | 1.449 | 1.416 |

| C-C Bond Length (Å) | 1.53 | 1.547 | 1.536 |

| C-O-C Bond Angle (°) | 90.2 | - | 91.8 |

| C-C-O Bond Angle (°) | 92.0 | - | 91.5 |

| C-C-C Bond Angle (°) | 84.8 | - | 84.5 |

| Puckering Angle (°) | - | Planar | 17.9 |

Table 1: Comparison of Experimental and Theoretical Geometric Parameters of Unsubstituted Oxetane.

The introduction of substituents onto the oxetane ring significantly affects its conformation. acs.orgillinois.edu Substituents can increase the steric hindrance and unfavorable eclipsing interactions, leading to a more pronounced puckered conformation to alleviate this strain. acs.org For example, the puckering angle of the insecticide EDO was found to be 16°. acs.org In the case of paclitaxel, the oxetane ring acts as a "conformational lock," restricting the flexibility of the diterpene core and the C13 side chain, which is important for its biological activity. nih.gov The substitution pattern also dictates the chemical stability of the ring, with 3,3-disubstituted oxetanes generally being more stable than monosubstituted ones. acs.orgresearchgate.net

The Role of Oxetanes as Bioisosteres and Scaffolds in Modern Chemical Biology

A major driver of the recent interest in oxetane chemistry is its application as a bioisostere and scaffold in medicinal chemistry and drug discovery. acs.orgnih.gov Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a key tool for optimizing drug properties. acs.orgnih.gov

Oxetanes have emerged as effective bioisosteres for several common functional groups, most notably gem-dimethyl and carbonyl groups. acs.orgacs.orgnih.govescholarship.org

gem-Dimethyl Replacement: The gem-dimethyl group is often used to block metabolically weak positions in a drug candidate, but it significantly increases lipophilicity. acs.org Replacing it with a 3,3-disubstituted oxetane can maintain or increase steric bulk while improving properties like aqueous solubility and metabolic stability due to the ring's polarity. acs.orgnih.govresearchgate.net

Carbonyl Replacement: The oxetane ring mimics the steric and electronic properties of a carbonyl group, including its polarity and ability to act as a hydrogen bond acceptor. nih.govacs.orgbeilstein-journals.org This substitution can enhance metabolic stability, as oxetanes are not susceptible to the same hydrolytic or reductive pathways as ketones, esters, or amides. beilstein-journals.org This has led to the exploration of oxetane-containing compounds as potential replacements for esters, amides, and even carboxylic acids. escholarship.orgdigitellinc.comrsc.org

The incorporation of an oxetane motif can favorably modulate a range of physicochemical properties, including lipophilicity (LogD), pKa of nearby functional groups, and metabolic clearance. acs.orgnih.gov For instance, amino-oxetanes are of interest because the oxetane ring can lower the basicity of the adjacent amine group. nih.govdigitellinc.com The rigid, three-dimensional nature of the oxetane scaffold also allows for the exploration of new chemical space by altering the conformation and exit vectors of substituents compared to more flexible linkers. nih.govdigitellinc.com

3-Phenyloxetan-3-amine (B593815) hydrochloride: A Specific Case Study

The compound 3-Phenyloxetan-3-amine hydrochloride (CAS: 1211284-11-5) is a specific example that embodies many of the key features of oxetane chemistry. cymitquimica.com As a 3,3-disubstituted oxetane, it is expected to possess greater chemical stability compared to monosubstituted derivatives. acs.orgresearchgate.net The two substituents at the C3 position, a phenyl group and an amine group (as its hydrochloride salt), define its chemical character and potential applications.

Based on the principles discussed, the oxetane ring in this molecule likely serves to decrease the basicity of the amine group compared to an analogous acyclic compound. nih.govdigitellinc.com Furthermore, the oxetane scaffold provides a rigid, three-dimensional presentation of the phenyl and amino substituents, which can be advantageous for specific binding interactions in a biological context. The presence of the polar oxetane ring and the ionizable amine hydrochloride suggests the compound may have improved aqueous solubility compared to a non-polar analogue like a gem-dimethyl or cyclobutane-substituted phenylamine. nih.gov

While detailed synthetic procedures and reaction specifics for this particular compound are not extensively documented in publicly available literature, its structure suggests it is a valuable building block in medicinal chemistry for constructing more complex molecules where the 3-phenyl-3-amino-oxetane core is desired as a bioisosteric replacement or a novel scaffold. cymitquimica.com

| Property | Value | Source |

| Chemical Name | This compound | cymitquimica.com |

| CAS Number | 1211284-11-5 | cymitquimica.comsinfoobiotech.com |

| Molecular Formula | C₉H₁₂ClNO | cymitquimica.comsinfoobiotech.com |

| Molecular Weight | 185.65 g/mol | cymitquimica.comsinfoobiotech.com |

| Physical Form | Solid | cymitquimica.com |

| Synonyms | 3-phenyl-3-aminooxetane hydrochloride; (3-Aminooxetan-3-yl)benzene hydrochloride | cymitquimica.com |

Table 2: Chemical and Physical Properties of this compound.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-phenyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUQQOGOMYRSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693226 | |

| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211284-11-5 | |

| Record name | 3-Phenyloxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Analytical Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be mapped, while two-dimensional NMR techniques reveal the intricate network of connectivity and spatial relationships within the molecule.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of 3-Phenyloxetan-3-amine (B593815) hydrochloride provides critical information about the number, environment, and connectivity of protons in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.6 ppm, due to the deshielding effect of the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons can offer insights into the substitution pattern of the phenyl ring.

The two methylene (B1212753) groups of the oxetane (B1205548) ring are diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct signals. These protons would likely appear as doublets of doublets or complex multiplets due to geminal and vicinal coupling. The protons of the oxetane ring are anticipated in the range of δ 4.5 to 5.0 ppm. The amine protons, being on a nitrogen atom, often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In the hydrochloride salt form, these protons are expected to be significantly deshielded.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (C₆H₅) | 7.2 - 7.6 | Multiplet (m) |

| Oxetane Methylene Protons (CH₂) | 4.5 - 5.0 | Doublet of Doublets (dd) or Multiplet (m) |

| Amine Protons (NH₃⁺) | Variable | Broad Singlet (br s) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 3-Phenyloxetan-3-amine hydrochloride. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atoms of the phenyl group are expected to resonate in the aromatic region, typically between δ 125 and 145 ppm. The quaternary carbon of the phenyl ring directly attached to the oxetane ring will have a distinct chemical shift within this range.

The carbon atom of the oxetane ring bonded to both the phenyl group and the amine group (C3) is a quaternary carbon and is expected to appear in the range of δ 60-70 ppm. The two methylene carbons of the oxetane ring will likely have chemical shifts in the region of δ 75-85 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 145 |

| Quaternary Carbon (C-Ph) | Specific signal within the aromatic region |

| Quaternary Carbon (C3 of oxetane) | 60 - 70 |

| Methylene Carbons (CH₂ of oxetane) | 75 - 85 |

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of atoms, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the oxetane ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton and carbon signals. An HSQC spectrum would link each proton to its directly attached carbon atom, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. For example, HMBC correlations would be expected between the oxetane methylene protons and the quaternary C3 carbon, as well as between the aromatic protons and the carbons of the phenyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the through-space proximity of protons, providing insights into the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₂ClNO), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. This comparison allows for the unambiguous confirmation of the elemental composition. The theoretical exact mass of the free base, 3-phenyloxetan-3-amine (C₉H₁₁NO), is 149.08406 g/mol , and its protonated form [C₉H₁₂NO]⁺ would have an exact mass of 150.09134 g/mol . The molecular weight of the hydrochloride salt is 185.65 g/mol . rsc.org

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (of free base) | C₉H₁₂NO⁺ | 150.0913 |

Fragmentation Pathways of this compound

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the structure of the molecule. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For 3-Phenyloxetan-3-amine, alpha-cleavage could lead to the loss of a phenyl radical or cleavage of the oxetane ring. The fragmentation of the oxetane ring itself can lead to characteristic neutral losses. The presence of the phenyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement and fragmentation. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Amine Salt Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. For this compound, IR analysis is crucial for confirming the presence of the key structural features: the aromatic ring, the oxetane ring, and, most importantly, the primary amine hydrochloride salt.

The formation of a hydrochloride salt from a primary amine results in the creation of a primary ammonium (B1175870) (R-NH3+) group. This transformation has a distinct signature in the IR spectrum. The N-H stretching vibrations of the NH3+ group typically appear as a broad and strong envelope of bands in the region of 3200 to 2800 cm⁻¹. spectroscopyonline.com This broad absorption is often superimposed with the sharper C-H stretching bands of the alkyl and aromatic portions of the molecule. spectroscopyonline.com

Another characteristic feature of primary amine salts is the presence of ammonium bending vibrations. An asymmetrical bending mode is typically observed around 1600-1575 cm⁻¹, and a symmetrical bending mode appears near 1500 cm⁻¹. The presence of these bands provides strong evidence for the existence of the NH3+ group. spectroscopyonline.comresearchgate.net

The other structural components of this compound also give rise to characteristic IR absorptions. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range for the aliphatic amine portion. orgchemboulder.com The oxetane ring, a cyclic ether, will show a characteristic C-O-C stretching band. The phenyl group will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Ammonium (R-NH₃⁺) | Asymmetric N-H Bend | ~1600 - 1575 | Medium |

| Ammonium (R-NH₃⁺) | Symmetric N-H Bend | ~1500 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Oxetane Ether | C-O-C Stretch | ~980 - 950 | Strong |

| Aliphatic | C-H Stretch | 3000 - 2850 | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the assessment of their purity. For a polar, basic compound like this compound, specific methods must be employed to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a chemical compound. For amine hydrochlorides, reversed-phase HPLC (RP-HPLC) is a commonly used technique. ptfarm.pl In this method, a nonpolar stationary phase is used with a polar mobile phase.

A typical stationary phase for the analysis of this compound would be an octadecyl-bonded silica (B1680970) (C18) column. ptfarm.pl The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and sharp peak shapes. Since the compound lacks a strong chromophore, detection is typically performed at low UV wavelengths, such as 210-220 nm. google.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of 98% or higher is common for research-grade chemicals. cymitquimica.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Flash column chromatography is a rapid and efficient method for purifying chemical compounds on a preparative scale. However, purifying basic amines like 3-Phenyloxetan-3-amine on standard silica gel can be challenging. The acidic nature of the silanol (B1196071) groups on the silica surface can lead to strong, irreversible binding of the basic amine, resulting in poor recovery and broad, tailing peaks. biotage.combiotage.com

To overcome this issue, two common strategies are employed. The first involves deactivating the silica gel by adding a small amount of a competing base, such as triethylamine (B128534) (typically 1-2%), to the eluting solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). rochester.edu The triethylamine neutralizes the acidic sites on the silica, allowing the desired amine to elute more cleanly.

A second, often more effective, approach is to use an amine-functionalized silica gel. biotage.com In this stationary phase, amine groups are covalently bonded to the silica surface, creating a less acidic environment that is more compatible with basic compounds. This often allows for separation using less polar solvent systems, such as hexane/ethyl acetate, and results in better peak shape and resolution. biotage.com The progress of the purification is monitored by thin-layer chromatography (TLC) to identify fractions containing the pure product.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel or Amine-Functionalized Silica Gel |

| Eluent System (Silica) | Dichloromethane/Methanol with 1% Triethylamine |

| Eluent System (Amine-Silica) | Hexane/Ethyl Acetate Gradient |

| Loading Method | Dry loading (adsorbed onto silica) or direct liquid injection |

| Monitoring | TLC with UV visualization and/or a staining agent |

Computational and Theoretical Studies on 3 Phenyloxetan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecular geometry and electronic distribution of 3-Phenyloxetan-3-amine (B593815) hydrochloride. nih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles for the molecule's optimized geometry. nih.gov

From the electronic structure, reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of 3-Phenyloxetan-3-amine Hydrochloride

| Parameter | Predicted Value/Information | Method of Calculation |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles | DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov |

| HOMO Energy | e.g., -X.XX eV | DFT/HF nih.gov |

| LUMO Energy | e.g., +Y.YY eV | DFT/HF nih.gov |

| HOMO-LUMO Gap | (LUMO - HOMO) eV | Calculated from orbital energies nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as a solvent or a biological target. mdpi.comnih.gov

For this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes. This is crucial as the molecule's conformation can significantly influence its properties and biological activity. mdpi.com When studying potential drug targets, MD simulations are essential for assessing the stability of the ligand-protein complex. nih.gov By simulating the compound within the binding site of a protein, researchers can observe whether the initial docked pose is maintained, analyze the stability of key interactions (like hydrogen bonds), and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the affinity of the molecule for its target. nih.govnih.gov

Density Functional Theory (DFT) Applications to Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.net For reactions involving this compound or its derivatives, DFT can be used to map out the entire reaction pathway. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. researchgate.net

Table 2: Example DFT Data for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

|---|---|---|

| Reactants | 0.0 | Initial bond lengths and angles |

| Transition State 1 (TS1) | +25.0 | Partially formed/broken bonds |

| Intermediate | +5.0 | Fully formed new bonds |

| Transition State 2 (TS2) | +30.0 | Rearrangement of intermediate |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing lead compounds. researchgate.netnih.gov SAR analysis involves systematically modifying the chemical structure of a molecule and observing the effect on its biological activity. For this compound, derivatives could be synthesized by modifying the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) or the amine group. nih.govfrontiersin.org SAR studies help identify which parts of the molecule are essential for its activity. For instance, studies on other phenyl-containing scaffolds have shown that the type and position of substituents on the phenyl ring can dramatically influence inhibitory activity against biological targets. nih.govfrontiersin.org

QSAR takes this a step further by creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, topological indices) to predict the activity of new, unsynthesized compounds. nih.gov The goal of QSAR is to significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.gov For a series of 3-Phenyloxetan-3-amine derivatives, a QSAR model could be developed to predict their potential inhibitory activity against a specific enzyme, guiding the design of more potent molecules. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and confirmation. researchgate.net Using DFT and other quantum chemical methods, it is possible to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. nih.govresearchgate.net

Table 3: Computationally Predicted Spectroscopic Data

| Spectrum Type | Predicted Data | Application |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for each proton | Signal assignment in experimental spectra researchgate.net |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Structural confirmation nih.govresearchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Oxetanes as Conformational Locks in Drug Design

The rigid and puckered conformation of the oxetane (B1205548) ring makes it an effective tool for restricting the conformational flexibility of a molecule. pharmablock.com This "conformational lock" effect can be advantageous in drug design by pre-organizing a ligand for optimal interaction with its biological target, potentially leading to increased potency and selectivity. nih.govnih.gov

Computational studies and structural analyses have provided insights into this phenomenon. acs.org For instance, in the well-known anticancer agent paclitaxel, the oxetane ring is proposed to act as a conformational lock, rigidifying the structure for its interaction with microtubules. nih.govacs.org This rigidity is considered crucial for its biological activity, as replacing the oxetane with other ring systems often leads to a decrease in potency. pharmablock.comacs.org By introducing a defined three-dimensional vector, oxetanes can help explore new chemical space and improve the fit of a drug molecule into a protein's binding pocket. nih.govnih.gov The introduction of an oxetane can also introduce a kink in the helical axis of peptides, altering the dihedral angles of nearby residues. nih.govrsc.org

Influence of the Oxetane Ring on Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of an oxetane moiety is a widely used strategy to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. acs.orgnih.gov Medicinal chemists often introduce oxetane rings in the later stages of drug discovery to address issues such as poor solubility, high metabolic clearance, or undesirable lipophilicity. nih.govacs.org

Modulation of Lipophilicity and Aqueous Solubility by Oxetane Incorporation

The introduction of an oxetane can also significantly enhance aqueous solubility. nih.govscirp.org This is attributed to the ring's polarity and its ability to act as a hydrogen bond acceptor. nih.govacs.org The magnitude of the solubility increase can vary greatly depending on the molecular context, with reported improvements ranging from modest to several thousand-fold. scirp.org For example, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), replacing an n-propyl group with an oxetane moiety led to a significant improvement in aqueous solubility. nih.gov

| Original Compound/Group | Oxetane-Containing Analog | Change in logD/cLogP | Change in Aqueous Solubility | Reference |

|---|---|---|---|---|

| Aminocyclopropane derivative | 3-Aminooxetane derivative | ~0.8 unit decrease | Increased | acs.org |

| gem-Dimethyl group | Oxetane ring | Reduction in cLogP | Generally increased | acs.org |

| Pyrazolopyrimidinone (CM39) | Oxetane-containing analog (6) | Not specified | Improved | nih.gov |

| n-propyl group (IDO1 inhibitor 26) | Oxetane and fluorophenyl group (29) | Lower lipophilicity | Significantly improved | nih.gov |

Impact on Metabolic Stability and Bioavailability

The oxetane ring can serve as a metabolically stable surrogate for more labile functional groups. sonar.ch For instance, replacing a gem-dimethyl group, which can be susceptible to oxidative metabolism at the C-H bonds, with an oxetane can block this metabolic pathway and enhance metabolic stability. nih.gov This improved stability can lead to a lower clearance rate and increased bioavailability. nih.govacs.org

In several drug discovery programs, the introduction of an oxetane has been a key step in overcoming poor metabolic stability. nih.govnih.gov For example, in the optimization of spleen tyrosine kinase (Syk) inhibitors, replacing a morpholine (B109124) ring with an oxetane-substituted piperazine (B1678402) led to improved metabolic stability. nih.gov Similarly, for a series of EZH2 inhibitors, the incorporation of an oxetane-containing substituent resulted in drastically improved metabolic properties and oral bioavailability. acs.orgpharmablock.com

| Original Compound/Group | Oxetane-Containing Analog | Effect on Metabolic Stability | Reference |

|---|---|---|---|

| Spirocyclic ketone (7) | Spirocyclic oxetane (8) | Considerably improved (lower intrinsic clearance) | acs.org |

| Spirocyclic ketone (9) | Spirocyclic oxetane (10) | Considerably improved (lower intrinsic clearance) | acs.org |

| Aminocyclobutane derivative | 3-Aminooxetane derivative | Increased stability in rat liver microsomes | acs.org |

| Morpholine group (Entospletinib analog) | Oxetane-substituted piperazine | Maintained increased metabolic stability | nih.gov |

Influence on Amine Basicity

The oxetane ring exerts a strong inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. nih.gov This effect can significantly reduce the basicity (pKa) of a nearby amine group. nih.govpharmablock.com The magnitude of this pKa reduction is dependent on the distance between the oxetane ring and the amine. nih.gov

This modulation of basicity is a crucial tool in medicinal chemistry. nih.gov Reducing the pKa of a basic center can help to avoid undesirable properties associated with high basicity, such as strong binding to acidic phospholipids (B1166683) (which can lead to toxicity), hERG channel inhibition, or poor cell permeability. nih.govacs.org For instance, in the development of a respiratory syncytial virus (RSV) inhibitor, an oxetane was introduced to lower the basicity of a terminal amine, thereby reducing its volume of distribution and potential for tissue accumulation. nih.gov

| Position of Amine relative to Oxetane | Approximate pKaH Reduction (units) | Reference |

|---|---|---|

| α (alpha) | 2.7 | nih.gov |

| β (beta) | 1.9 | nih.gov |

| γ (gamma) | 0.7 | nih.gov |

| δ (delta) | 0.3 | nih.gov |

Investigation of Biological Activities and Mechanisms of Action

Role in Enzyme Inhibition (e.g., Kinase Inhibition)

The incorporation of oxetanes has proven to be a successful strategy in the design of potent enzyme inhibitors, particularly kinase inhibitors. nih.govnih.gov Kinases are a major class of drug targets, especially in oncology and immunology. nih.gov

In the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cell growth and proliferation, an oxetane-substituted compound (GDC-0349) showed high selectivity and a significant reduction in plasma clearance compared to its analogs. acs.org The oxetane moiety was introduced to reduce the basicity and hERG inhibition of the lead compound. acs.org Similarly, in the pursuit of spleen tyrosine kinase (Syk) inhibitors for autoimmune diseases, an oxetane-containing compound, fenebrutinib, demonstrated superior solubility and pharmacokinetic properties compared to its non-oxetane counterparts. researchgate.netacs.org The oxetane group is also a feature in inhibitors of other enzymes, such as aldehyde dehydrogenase 1A (ALDH1A) and indoleamine 2,3-dioxygenase 1 (IDO1), where it contributes to improved potency and physicochemical properties. nih.gov

Antimicrobial or Antiviral Activity Investigations

Direct research specifically detailing the antimicrobial or antiviral properties of 3-Phenyloxetan-3-amine (B593815) hydrochloride is not extensively available in the public domain. However, the broader class of amine derivatives and heterocyclic compounds has been a subject of interest in the search for new antimicrobial and antiviral agents. For instance, various novel heterocyclic amine derivatives have been synthesized and evaluated for their potential to inhibit the growth of bacteria and fungi, or to interfere with viral replication. nih.govnih.gov

The investigation into related structures provides a basis for the potential exploration of 3-phenyloxetane (B185876) derivatives. For example, studies on other amine-containing scaffolds have demonstrated significant in vitro activity against various pathogens. The general approach involves synthesizing a series of analogs and screening them against a panel of microbes or viruses to establish a structure-activity relationship (SAR). nih.gov While specific data for 3-Phenyloxetan-3-amine hydrochloride is not provided, the known antimicrobial activities of other amine compounds suggest that this chemical class is a viable area for further investigation.

It is important to note that while the oxetane ring is a component of some biologically active natural products like paclitaxel, which has anticancer properties, its direct contribution to antimicrobial or antiviral effects in the context of 3-phenyloxetan-3-amine has not been specifically documented in available research. acs.org

Interaction with Biological Targets and Receptors

Detailed studies on the specific biological targets and receptor interactions of this compound are limited. However, the structural motifs present in the molecule, namely the phenyl group, the amine, and the oxetane ring, are common features in compounds that interact with various biological targets. The amine group, for instance, is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with receptor sites.

While direct evidence for this compound is scarce, research on other amine derivatives has identified interactions with a range of targets, including enzymes and receptors involved in various disease pathways. For example, derivatives of N-methyl-N-phenylethylamine have been investigated as potential agonists for opioid receptors. nih.gov This highlights the potential for amine-containing compounds to be tailored for specific biological targets.

Table 1: Potential Interaction Sites Based on Structural Motifs

| Structural Motif | Potential Biological Interaction |

|---|---|

| Phenyl Group | Hydrophobic interactions with receptor pockets |

| Amine Group | Hydrogen bonding, ionic interactions |

This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for this compound.

Design and Synthesis of this compound Analogs for Target-Specific Modulation

The design and synthesis of analogs based on the 3-phenyloxetan-3-amine scaffold represent a key strategy in medicinal chemistry to develop novel therapeutic agents. The core structure provides a versatile platform for modification to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for Enhancing Selectivity and Efficacy

The development of more selective and effective therapeutic agents from a lead compound like this compound would typically involve systematic structural modifications. Key strategies include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate electronic properties and steric interactions with the target receptor. This can lead to improved binding affinity and selectivity.

Bioisosteric Replacement: The oxetane ring itself can be considered a bioisostere for other functional groups. Conversely, replacing the phenyl group or the amine with other bioisosteric groups could lead to analogs with different pharmacological profiles.

The synthesis of such analogs often relies on established organic chemistry methods. For example, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted precursors through intramolecular cyclization. acs.org

Development of Novel Therapeutic Agents based on this compound Scaffolds

The 3-phenyloxetan-3-amine scaffold holds potential for the development of new therapeutic agents across various disease areas. The combination of a rigid, polar oxetane ring with a versatile amine and a lipophilic phenyl group offers a rich chemical space for exploration.

While specific therapeutic agents derived directly from this compound are not yet prominent in the literature, the principles of scaffold-based drug design suggest its utility. For instance, the synthesis of novel thieno[3,2-c]pyridin-4-amine (B1356683) derivatives has led to the discovery of potent Bruton's tyrosine kinase (BTK) inhibitors, demonstrating how a core amine structure can be elaborated to achieve high target affinity and selectivity. nih.gov

The development process for novel agents would involve iterative cycles of design, synthesis, and biological evaluation. Initial screening of a library of analogs against a panel of biological targets could identify lead compounds for further optimization.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| N-methyl-N-phenylethylamine |

| Thieno[3,2-c]pyridin-4-amine |

Advanced Reaction Mechanisms and Chemical Reactivity

Exploration of Electrochemical Methodologies in Oxetane (B1205548) Synthesis

Electrochemical methods offer a unique approach to organic synthesis, often providing alternatives to conventional chemical reactions. While the direct electrochemical synthesis of the oxetane ring itself is not a widely documented mainstream strategy, electrochemical processes are highly relevant for creating precursors and for the synthesis of related amine compounds.

One pertinent area is the electrochemical synthesis of allylic amines, which involves the coupling of amines with unactivated alkenes. This oxidative process can proceed through the electrochemical generation of an electrophilic adduct between a mediator, such as thianthrene, and the alkene substrate researchgate.net. Subsequent treatment of this adduct with an aliphatic amine nucleophile yields the allylic amine product researchgate.net. This strategy is notable for its ability to functionalize even simple gaseous alkenes at atmospheric pressure researchgate.net.

Table 1: Key Features of Electrochemical Allylic C-H Amination

| Feature | Description | Reference |

|---|---|---|

| Reactants | Secondary amines and unactivated alkenes | researchgate.net |

| Process | Oxidative transformation via an electrophilic adduct | researchgate.net |

| Mediator | Thianthrene | researchgate.net |

| Key Intermediate | Vinylthianthrenium salts | researchgate.net |

| Advantages | Couples abundant starting materials; functionalizes feedstock gaseous alkenes | researchgate.net |

Although this method produces allylic amines rather than oxetanes directly, the principles of electrochemically generating reactive intermediates could conceptually be applied to the synthesis of precursors for 3-phenyloxetan-3-amine (B593815) hydrochloride. For instance, creating a specific carbon-nitrogen bond electrochemically on a molecule that could later undergo cyclization to form the oxetane ring represents a potential synthetic pathway.

Radical Intermediates and Pathways in Reactions Involving Oxetane Rings

The reactivity of oxetanes extends beyond polar, nucleophilic ring-opening reactions; they can also serve as valuable precursors for radical species. The application of oxetanes as radical precursors has been a relatively unexplored area until the development of strategies involving cobalt catalysis researchgate.netchemrxiv.org.

A notable method utilizes vitamin B12 in a cobalt-catalyzed process to generate C-centered alkyl radicals from oxetanes researchgate.net. The proposed mechanism involves several key steps:

Formation of a bromohydrin intermediate from the oxetane, which then reacts with a Co(I) species.

This reaction produces an alkylated cobalt complex.

Light-induced homolytic cleavage of the cobalt-carbon bond generates the desired alkyl radical researchgate.netresearchgate.net.

This radical can then engage in various useful transformations, such as Giese additions or cross-electrophile coupling reactions with low-valent transition metals like nickel researchgate.netresearchgate.net. These radical-based ring-opening reactions of oxetanes tolerate a broad range of functional groups, and their regioselectivity often complements traditional nucleophilic methods researchgate.netchemrxiv.org.

Table 2: Cobalt-Catalyzed Radical Generation from Oxetanes

| Step | Process | Key Species | Reference |

|---|---|---|---|

| 1 | Ring-opening/Activation | Oxetane, TMSBr, Co(I) | researchgate.netresearchgate.net |

| 2 | Intermediate Formation | Alkylated cobalt complex | researchgate.net |

| 3 | Radical Generation | Homolytic cleavage of Co-C bond | researchgate.netchemrxiv.org |

| 4 | Radical Trapping | Giese addition, Cross-electrophile coupling | researchgate.netresearchgate.net |

For a compound like 3-phenyloxetan-3-amine hydrochloride, the generation of a radical at the C2 or C4 position through such a ring-opening process would yield a highly functionalized intermediate containing both phenyl and amine groups, which could be a powerful synthon for constructing more complex molecules.

Acid-Mediated Reactions and Ring Opening Processes of Oxetanes

The ring strain of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, a process that is significantly facilitated by the presence of either Brønsted or Lewis acids nih.govresearchgate.net. Acid catalysis activates the oxetane by protonating the ring oxygen, making the ring carbons more electrophilic and thus more vulnerable to nucleophilic attack rsc.org.

The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes under acidic conditions is primarily governed by electronic effects magtech.com.cn. Weak nucleophiles will typically attack the more substituted carbon atom adjacent to the oxygen, as this position can better stabilize the developing partial positive charge of the transition state magtech.com.cn. This is in contrast to reactions with strong nucleophiles under neutral or basic conditions, which are sterically controlled and favor attack at the less substituted carbon magtech.com.cn.

Various Lewis acids, including BF₃·OEt₂, In(OTf)₃, and AlCl₃, have been employed to catalyze these reactions nih.govtandfonline.com. For example, 3-aryloxetan-3-ols can be activated by a Brønsted acid like Tf₂NH to form an oxetane carbocation, which then reacts with nucleophiles nih.gov. Similarly, BF₃·OEt₂ is effective in promoting the ring-opening of oxetanes with ylides or alkyllithium reagents researchgate.nettandfonline.com. In some cases, particularly with substrates containing a carboxylic acid group, intramolecular ring-opening can occur upon heating, leading to isomerization into lactones without the need for an external catalyst nih.gov.

For this compound, an acid-mediated reaction would be complex. The amine group is basic and would likely be protonated first. The presence of the phenyl group at the C3 position would strongly stabilize a positive charge at that carbon, but a nucleophilic attack at C3 is not possible. Therefore, nucleophilic attack would occur at the C2 or C4 positions, with the regioselectivity influenced by the specific acid and nucleophile used.

Nucleophilic and Electrophilic Reactivity of the Oxetane Ring

The chemical reactivity of the oxetane ring is dominated by its susceptibility to nucleophilic attack, driven by the relief of ring strain acs.org. While less reactive than the corresponding three-membered epoxides, oxetanes readily undergo ring-opening with a wide variety of nucleophiles, a process often requiring activation by Lewis or Brønsted acids researchgate.netrsc.org.

Nucleophilic Reactivity: The primary mode of reactivity involves a nucleophile attacking one of the carbon atoms adjacent to the ring oxygen. The outcome of this reaction is heavily dependent on the reaction conditions and the substitution pattern of the oxetane.

Under Basic/Neutral Conditions: Strong nucleophiles (e.g., organolithium reagents, Grignard reagents) typically attack the less sterically hindered carbon atom in an S_N_2-type mechanism magtech.com.cntandfonline.com.

Under Acidic Conditions: With acid activation, the ring becomes more electrophilic. Weaker nucleophiles (e.g., alcohols, water, halides) can then open the ring, often attacking the more substituted carbon atom where a carbocation-like transition state is better stabilized magtech.com.cn.

Electrophilic Reactivity: The oxetane ring itself does not typically act as an electrophile without prior activation. However, once activated by a Lewis or Brønsted acid, the carbon atoms of the ring become highly electrophilic centers, ready to react with nucleophiles illinois.edu. The oxygen atom, with its lone pairs of electrons, acts as a Lewis base, which is the initial site of interaction with acids acs.org. This protonation or coordination enhances the electrophilicity of the ring carbons. Furthermore, 3,3-disubstituted oxetanes exhibit high stability toward external nucleophiles unless activated nih.gov.

In the context of this compound, the amine group provides an internal nucleophile. However, in its hydrochloride salt form, this nucleophilicity is suppressed. External nucleophiles would attack the methylene (B1212753) (CH₂) carbons of the ring, with the reaction likely requiring acid catalysis to proceed efficiently.

Photochemical Transformations Involving Oxetane Derivatives

Photochemical reactions provide a powerful and distinct method for both the synthesis and transformation of oxetane derivatives. The most prominent photochemical reaction for forming oxetanes is the Paternò-Büchi reaction researchgate.netnih.gov.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between an electronically excited carbonyl compound and a ground-state alkene, yielding an oxetane magtech.com.cn. This reaction is a cornerstone of oxetane synthesis and has been applied to a wide variety of substrates, including aromatic aldehydes and silyl enol ethers, which react to form 3-(silyloxy)oxetanes researchgate.net. The reaction between N-acyl enamides and carbonyls can similarly produce protected 3-aminooxetanes researchgate.net. The mechanism, stereochemistry, and regioselectivity of the Paternò-Büchi reaction are critical considerations and depend on the nature of the excited state of the carbonyl compound and the electronic properties of the alkene illinois.edunih.gov.

Table 3: Examples of Paternò-Büchi Reactions for Oxetane Synthesis

| Carbonyl Compound | Alkene Partner | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Silyl Enol Ethers | 3-(Silyloxy)oxetanes | researchgate.net |

| Ketones | N-Acyl Enamides | Protected 3-Aminooxetanes | researchgate.net |

| Benzophenone | Thiophene Derivatives | Thiophene-fused Oxetanes | scispace.com |

Beyond synthesis, photochemical reactions can also transform existing oxetane structures. For instance, irradiation of certain bicyclic oxetanes in the presence of a sensitizer can lead to a carbonyl-alkene metathesis via a cycloreversion process nih.gov. Additionally, the photolysis of compounds like 3-oxetanone can lead to decarbonylation, generating dipoles that undergo [3+2] cycloaddition with alkenes to produce substituted tetrahydrofurans chemrxiv.org.

For a molecule like this compound, direct photochemical transformation might involve the phenyl chromophore or the amine functionality. The amine radical (NH₂•) can be generated photolytically and participate in various reaction pathways researchgate.net.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methods for Oxetane (B1205548) Compounds

A growing focus on environmentally friendly chemical processes is spurring research into sustainable methods for synthesizing oxetane-containing molecules. researchgate.net Traditional synthesis routes often involve harsh reagents and produce considerable waste. acs.org Green chemistry principles aim to address these problems by using milder reaction conditions, renewable materials, and catalytic systems. researchgate.net

Photocatalysis presents a viable strategy for constructing the oxetane ring. Light-driven reactions can often be performed at room temperature and pressure, which lowers energy use. rsc.org For example, the [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes can be achieved using visible-light photoredox catalysis, offering a more sustainable option than traditional ultraviolet-light-mediated or heat-based methods. rsc.orgmagtech.com.cn

Biocatalytic methods are also a key area of research. researchgate.net Enzymes, known for their high selectivity and ability to function in water under mild conditions, are excellent catalysts for green synthesis. researchgate.netresearchgate.net Researchers are working on engineering enzymes to catalyze the formation of the oxetane ring, a difficult transformation for natural enzymes. researchgate.net This approach lessens the environmental footprint and enables the synthesis of enantiomerically pure oxetanes, which is vital for their pharmaceutical use. researchgate.netresearchgate.net

The application of flow chemistry for synthesizing oxetane compounds is also becoming more common. researchgate.net Continuous flow reactors provide several benefits over conventional batch processing, such as better heat and mass transfer, increased safety, and easier scalability. mt.com Integrating in-line purification and analysis within flow systems can further simplify the synthesis of oxetane-based intermediates, reducing waste and resource use. mt.com

| Synthesis Method | Key Advantages | Challenges |

| Photocatalysis | Mild reaction conditions, use of renewable energy. rsc.org | Limitations in substrate scope, potential for unwanted side reactions. nih.gov |

| Biocatalysis | High enantioselectivity, use of water-based media. researchgate.net | Requires enzyme engineering, enzymes may have limited stability. researchgate.net |

| Flow Chemistry | Better safety and scalability, precise control of reaction parameters. mt.com | High initial setup costs, risk of reactor clogging. |

Integration of Artificial Intelligence and Machine Learning in Oxetane Drug Discovery

Machine learning models can be trained with existing data on oxetane derivatives to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. youtube.com This allows medicinal chemists to focus on synthesizing compounds with a greater chance of success, which cuts down on the time and expense of preclinical development. For instance, quantitative structure-activity relationship (QSAR) models can be created to link the structural features of oxetane-containing molecules to their biological effects. nih.gov

AI is also utilized in de novo drug design, where algorithms create new molecular structures with specific desired properties. researchgate.net By including the oxetane motif as a building block, these algorithms can explore a wide chemical space to find new drug candidates that are structurally different from current treatments. This could lead to the discovery of first-in-class drugs with new mechanisms of action.

Exploration of Novel Biological Targets for 3-Phenyloxetan-3-amine (B593815) Hydrochloride Derivatives

Derivatives of 3-Phenyloxetan-3-amine hydrochloride have shown potential against various biological targets. nih.gov The distinct three-dimensional structure of the oxetane ring enables it to act as a non-classical bioisostere for other functional groups, like gem-dimethyl or carbonyl groups, resulting in better metabolic stability and water solubility. enamine.net

A significant area of research is the development of oxetane-containing compounds as inhibitors of enzymes involved in cancer and inflammatory diseases. nih.gov For example, adding an oxetane group to kinase inhibitors has been found to boost their potency and selectivity. nih.gov The rigid structure of the oxetane ring can help lock the molecule in a bioactive shape, leading to a better interaction with the target protein.

Researchers are also looking into the potential of this compound derivatives as modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of cell membrane receptors involved in many physiological processes and are key targets for drug discovery. The unique physicochemical properties of the oxetane ring can be used to adjust the affinity and effectiveness of ligands for specific GPCR subtypes.

The search for new biological targets also includes infectious diseases. nih.gov Developing new antibacterial and antiviral drugs is a global health priority, and oxetane-containing compounds are a promising class of molecules for this purpose. Their ability to introduce new structural features may help overcome drug resistance.

| Biological Target Class | Therapeutic Area | Rationale for Oxetane Incorporation |

| Kinases | Cancer, Inflammation | Improved potency and selectivity. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | Enhanced affinity and efficacy. |

| Proteases | Infectious Diseases, Cancer | Increased metabolic stability. acs.org |

| Matrix Metalloproteinase 13 (MMP-13) | Breast Cancer | Enhanced physicochemical properties and microsomal turnover. nih.gov |

| Aldehyde Dehydrogenases (ALDH) | Cancer | Associated with cancer stem cell populations. nih.gov |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring of Oxetane Chemistry

The ability to watch chemical reactions in real time offers deep insights into reaction mechanisms and kinetics, helping to optimize processes. frontiersin.org Advanced spectroscopic techniques are increasingly used for the in-situ monitoring of reactions for synthesizing and modifying oxetane compounds. spectroscopyonline.com

Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are very suitable for this. mt.com These methods provide real-time data on the concentrations of reactants, intermediates, and products without needing to take samples for offline analysis. For instance, the progress of a reaction to form an oxetane ring can be followed by observing the disappearance of the starting material peaks and the emergence of characteristic oxetane vibrational bands in the IR or Raman spectrum. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another potent tool for in-situ reaction analysis. spectroscopyonline.com Thanks to advancements in probe technology and data processing, high-resolution NMR spectra can be taken directly from a reacting mixture. This allows for the clear identification and measurement of all substances present, offering a detailed view of the reaction pathway.

Combining these spectroscopic techniques with chemometric methods, like principal component analysis (PCA) and partial least squares (PLS) regression, can be used to create predictive models for reaction outcomes. mt.com This data-centric approach to understanding and controlling processes is a vital part of modern, efficient chemical production. mt.com

Expansion of Chemical Space through Oxetane-Containing Building Blocks

The idea of chemical space includes all possible molecules and their properties. Exploring new areas of chemical space is key to finding new drugs with better effectiveness and safety. mdpi.com Oxetane-containing building blocks are vital in this effort by providing access to three-dimensional structures that are not well-represented in current compound collections. nih.gov

Adding the rigid, polar oxetane ring to molecular frameworks can greatly affect their physicochemical properties. enamine.netmdpi.com Compared to their more flexible acyclic or larger ring counterparts, oxetane derivatives often show better water solubility, lower lipophilicity, and greater metabolic stability. enamine.net These are highly sought-after qualities in drug candidates. nih.gov

The commercial availability of a wide variety of functionalized oxetane building blocks has allowed medicinal chemists to systematically investigate the structure-activity relationships of oxetane-containing compounds. rsc.org By changing the substituents on the oxetane ring, it's possible to fine-tune a molecule's properties to optimize its biological activity and pharmacokinetic profile.

Moreover, the creation of new synthetic methods for preparing spirocyclic and fused oxetane systems is further broadening the accessible chemical space. researchgate.net These complex, three-dimensional structures present new chances for designing highly selective ligands for difficult biological targets. digitellinc.com Therefore, the ongoing exploration of oxetane chemistry is expected to produce a new wave of innovative medicines.

常见问题

Q. What are the recommended storage conditions for 3-Phenyloxetan-3-amine hydrochloride to ensure long-term stability?

- Methodological Answer: For hydrochloride salts of structurally similar amines (e.g., arylcyclohexylamines), storage at -20°C in a desiccated environment is critical to maintain stability over ≥5 years . Crystalline solid forms are preferred to minimize hygroscopic degradation. Batch-specific stability data should be verified via Certificates of Analysis (CoA), which typically include HPLC or LC-MS purity assessments .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

Q. How should researchers handle this compound to ensure safety during experiments?

- Methodological Answer: Follow OSHA HCS guidelines:

- Use PPE (gloves, lab coat, N95 mask) to avoid inhalation or skin contact .

- Conduct reactions in a fume hood to mitigate vapor exposure.

- Dispose of waste via certified hazardous waste contractors to prevent environmental contamination .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize by-product formation?

- Methodological Answer: Based on analogous hydrochloride syntheses (e.g., Dapoxetine HCl):

- Stepwise Purification: Intermediate isolation (e.g., after oxetane ring formation) via recrystallization or column chromatography reduces impurities .

- Acidification Control: Gradual HCl addition during the final step prevents over-acidification, which can degrade the oxetane ring .

- Reaction Monitoring: In-line FTIR or Raman spectroscopy tracks intermediate conversions and by-products .

Q. What strategies are employed to analyze and mitigate impurities in this compound during scale-up?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products (e.g., oxetane ring opening) via LC-MS/MS .

- Genotoxic Impurity Screening: Use GC-MS to detect alkylating agents (e.g., residual solvents or intermediates) at ppm levels .

- Design of Experiments (DoE): Statistical optimization of reaction parameters (temperature, stoichiometry) minimizes side reactions .

Q. How can the pharmacological activity of this compound be evaluated in vitro?

- Methodological Answer: For structurally related amines (e.g., arylcyclohexylamines):

- Receptor Binding Assays: Radioligand displacement studies (e.g., NMDA or σ receptors) using tritiated ligands .

- Cell-Based Assays: Measure cAMP modulation or calcium flux in neuronal cell lines .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What computational methods are suitable for predicting the reactivity of the oxetane ring in this compound?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate ring strain energy and proton affinity to predict acid/base stability .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis risks .

- QSAR Models: Correlate substituent electronic effects (e.g., phenyl groups) with ring-opening kinetics .

Data Contradictions and Resolution

- Purity vs. Stability: While ≥98% purity is typical , batch-specific variations in residual solvents (e.g., EtOAc) may alter degradation rates. Cross-validate CoA data with accelerated stability studies (40°C/75% RH for 6 months) .

- Synthetic Routes: Conflicting yields in analogous syntheses (e.g., 5-step vs. multi-step routes ) highlight the need for reaction condition standardization (solvent, catalyst load).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。